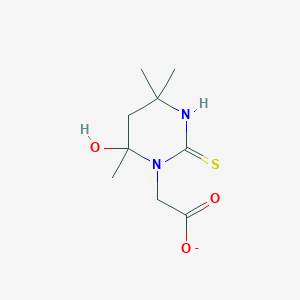
(6-hydroxy-4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is an organic compound with a complex structure that includes a pyrimidine ring, hydroxyl group, and thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature below 37°C to prevent decomposition. After the reaction, the mixture is acidified to a pH of 4-5 and then cooled to room temperature to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the thioxo group may produce thiols.
Scientific Research Applications
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and thioxo groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy (TEMPOL): A similar compound with a piperidine ring and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with a similar structure but different functional groups.
Uniqueness
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is unique due to the presence of both hydroxyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C9H15N2O3S- |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(6-hydroxy-4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C9H16N2O3S/c1-8(2)5-9(3,14)11(4-6(12)13)7(15)10-8/h14H,4-5H2,1-3H3,(H,10,15)(H,12,13)/p-1 |
InChI Key |
KETGWMPWGJWUCF-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(N(C(=S)N1)CC(=O)[O-])(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


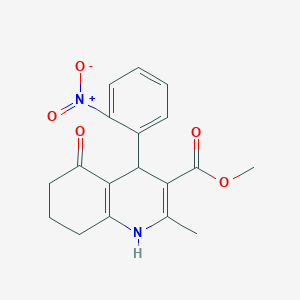
![Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11110340.png)
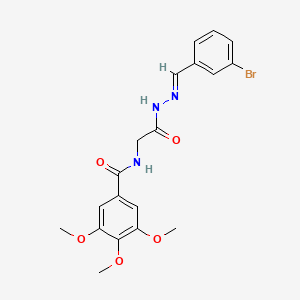
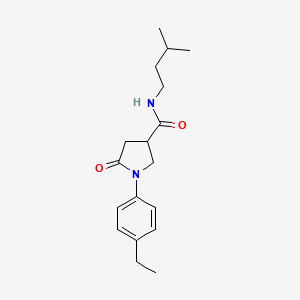
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11110367.png)
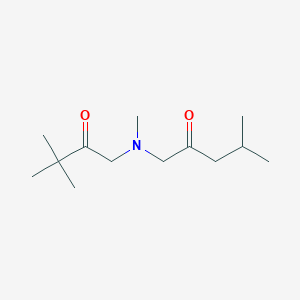
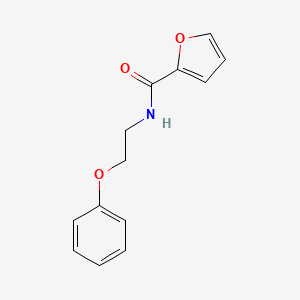
![1-[4'-Methyl-6-oxo-2'-(pyrrolidin-1-yl)-1,6-dihydro-4,5'-bipyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110383.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11110389.png)
![3-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11110400.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)

![3-(Acetyloxy)-4-({(E)-2-[2-(3-bromophenoxy)acetyl]hydrazono}methyl)phenyl acetate](/img/structure/B11110430.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11110435.png)
